molecular formula C7H6BrF B2938037 5-(Methyl-d3)-2-fluorobromobenzene CAS No. 1185314-82-2

5-(Methyl-d3)-2-fluorobromobenzene

Cat. No. B2938037
CAS RN: 1185314-82-2
M. Wt: 192.046
InChI Key: QLRKALMVPCQTMU-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methyl-d3)-2-fluorobromobenzene is a chemical compound that has been widely used in scientific research. It is a labeled compound that is used as a tracer in studies related to drug metabolism, pharmacokinetics, and pharmacodynamics. The compound is synthesized using a variety of methods, and its application in scientific research has led to significant advancements in the understanding of drug metabolism and the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(Methyl-d3)-2-fluorobromobenzene is related to its use as a tracer in scientific research. The compound is used to track the movement of drugs in the body and to determine the metabolic pathways of drugs. It is also used to study the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
5-(Methyl-d3)-2-fluorobromobenzene has no known biochemical or physiological effects. It is used solely as a tracer in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Methyl-d3)-2-fluorobromobenzene in lab experiments is its high level of deuterium incorporation, which allows for accurate tracking of drug metabolism. However, one limitation is its cost, as labeled compounds can be expensive to produce.

Future Directions

There are several future directions for the use of 5-(Methyl-d3)-2-fluorobromobenzene in scientific research. One area of interest is the development of new drugs and the study of their metabolic pathways. Another area of interest is the use of the compound in studies related to drug-drug interactions and the effects of drugs on the body. Additionally, the use of 5-(Methyl-d3)-2-fluorobromobenzene in imaging studies is an area of potential future research.
Conclusion
In conclusion, 5-(Methyl-d3)-2-fluorobromobenzene is a chemical compound that has been widely used in scientific research as a tracer in studies related to drug metabolism, pharmacokinetics, and pharmacodynamics. Its use has led to significant advancements in the understanding of drug metabolism and the development of new drugs. While the compound has no known biochemical or physiological effects, its high level of deuterium incorporation allows for accurate tracking of drug metabolism. There are several future directions for the use of 5-(Methyl-d3)-2-fluorobromobenzene in scientific research, including the development of new drugs and the study of drug-drug interactions.

Synthesis Methods

The synthesis of 5-(Methyl-d3)-2-fluorobromobenzene can be achieved using various methods. One common method involves the reaction of 2-fluorobromobenzene with deuterated methylmagnesium bromide in the presence of a catalyst. This method yields a high purity product with a high level of deuterium incorporation.

Scientific Research Applications

5-(Methyl-d3)-2-fluorobromobenzene has been widely used in scientific research as a tracer in studies related to drug metabolism, pharmacokinetics, and pharmacodynamics. It is used to track the movement of drugs in the body, as well as to determine the metabolic pathways of drugs. The compound has been used in studies related to the metabolism of drugs such as ibuprofen, naproxen, and ketoprofen.

properties

IUPAC Name

2-bromo-1-fluoro-4-(trideuteriomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKALMVPCQTMU-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methyl-d3)-2-fluorobromobenzene

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